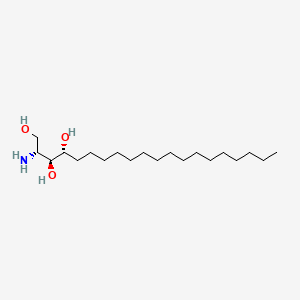
(2R,3S,4R)-2-aminoicosane-1,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is a chiral amino alcohol with a long hydrocarbon chain. This compound is notable for its unique stereochemistry and potential applications in various scientific fields. Its structure includes three hydroxyl groups and one amino group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-aminoicosane-1,3,4-triol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the reduction of (2R,3S,4R)-2-ketoicosane-1,3,4-triol using sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the keto group to an amino group. This method is advantageous due to its high selectivity and environmentally friendly nature. Additionally, large-scale chemical synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.
Applications De Recherche Scientifique
(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.
Mécanisme D'action
The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R)-3,4,5,7,3’,4’-hexahydroxyflavan: A flavonoid with similar hydroxyl group arrangement.
(2R,3S,4R)-3,4,5,7,4’-pentahydroxyflavan: Another flavonoid with a similar structure but different functional groups.
Uniqueness
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is unique due to its long hydrocarbon chain and specific stereochemistry. This combination of features makes it particularly useful in applications requiring amphiphilic molecules with precise chiral properties.
Propriétés
Formule moléculaire |
C20H43NO3 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
Clé InChI |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


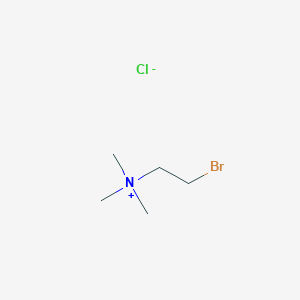
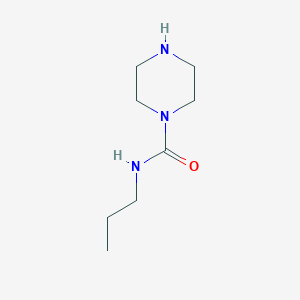
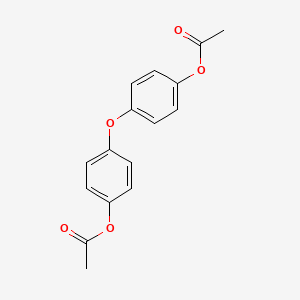
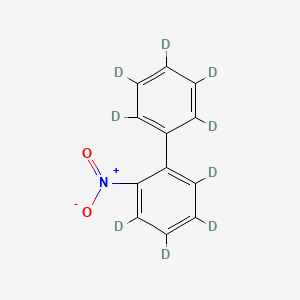
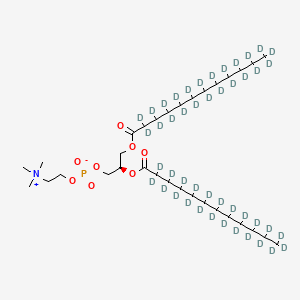
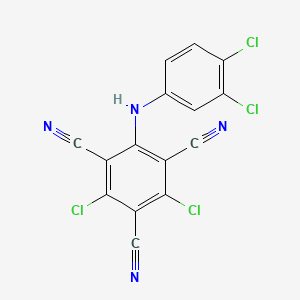



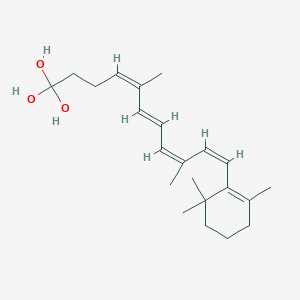
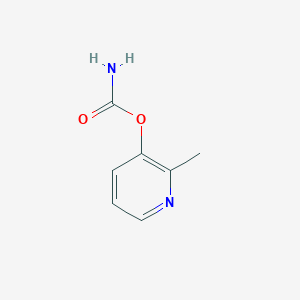

![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
